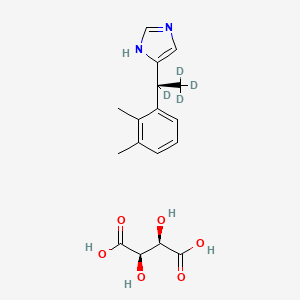
Dexmedetomidine-d4 L-Tartrate (d4-Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexmedetomidine-d4 L-Tartrate (d4-Major) is a stable isotope-labeled form of dexmedetomidine, a highly selective alpha-2 adrenergic agonist. It is primarily used in research settings for its sedative, analgesic, and anxiolytic properties. The addition of deuterium atoms (d4) enhances its metabolic stability, making it a valuable tool in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dexmedetomidine-d4 L-Tartrate can be synthesized through a series of chemical reactions starting from suitable precursors. The process involves the introduction of deuterium atoms at specific positions in the molecular structure. This is typically achieved using deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the production of Dexmedetomidine-d4 L-Tartrate involves large-scale chemical synthesis. This includes the use of reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Dexmedetomidine-d4 L-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are separated and purified to obtain the desired compound.
Scientific Research Applications
Dexmedetomidine-d4 L-Tartrate is extensively used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In studies related to neurotransmission, pain management, and stress response.
Medicine: For pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dexmedetomidine.
Industry: In the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dexmedetomidine-d4 L-Tartrate is compared with other similar compounds such as clonidine, guanfacine, and methyldopa. While these compounds also act on alpha-2 adrenergic receptors, Dexmedetomidine-d4 L-Tartrate is distinguished by its higher selectivity and potency. Additionally, the incorporation of deuterium atoms enhances its metabolic stability, making it a preferred choice for research applications.
Comparison with Similar Compounds
Clonidine
Guanfacine
Methyldopa
Tizanidine
This detailed overview provides a comprehensive understanding of Dexmedetomidine-d4 L-Tartrate (d4-Major), its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22N2O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[(1S)-1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2.C4H6O6/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;5-1(3(7)8)2(6)4(9)10/h4-8,11H,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,11D; |
InChI Key |
ITWNPJSUZOQVNY-XCBWMRNBSA-N |
Isomeric SMILES |
[2H][C@](C1=CC=CC(=C1C)C)(C2=CN=CN2)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















